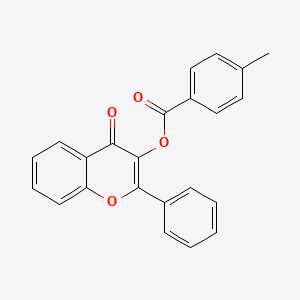

3-(4-methyl benzoyloxy) flavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-methyl benzoyloxy) flavone is a derivative of flavone, a class of polyphenolic compounds known for their diverse biological activities Flavones are naturally occurring in various plants and are recognized for their antioxidant, anti-inflammatory, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl benzoyloxy) flavone typically involves the following steps:

Starting Materials: The synthesis begins with 2-hydroxyacetophenone and 4-methylbenzoyl chloride.

Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as potassium carbonate to form the intermediate chalcone.

Cyclization: The chalcone intermediate is then cyclized using an acid catalyst to form the flavone core structure.

Esterification: Finally, the flavone core is esterified with 4-methylbenzoyl chloride in the presence of a base to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methyl benzoyloxy) flavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the flavone to its dihydroflavone derivative.

Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products

Oxidation: Quinones.

Reduction: Dihydroflavone derivatives.

Substitution: Various substituted flavone derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Flavonoids, including 3-(4-methyl benzoyloxy) flavone, are recognized for their antioxidant properties. The presence of hydroxyl groups in specific positions enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that flavones can inhibit lipid peroxidation and reduce the formation of reactive oxygen species (ROS), which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anticancer Effects

Several studies have demonstrated the anticancer potential of flavonoids. For instance, compounds similar to this compound have shown selective cytotoxic effects against various cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Notably, modifications at the hydroxyl group position can enhance antiproliferative activity against prostate cancer cell lines .

Antiviral Activity

Recent investigations into flavonoid derivatives have revealed promising antiviral properties. This compound and its analogs have been evaluated for their efficacy against viral infections, particularly in plant protection against Tobacco Mosaic Virus (TMV). Molecular docking studies suggest that these compounds can disrupt viral assembly by interacting with viral coat proteins .

Enzyme Inhibition

Flavonoids are known to inhibit various enzymes implicated in disease processes, such as xanthine oxidase and cyclooxygenase. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity Study

A study conducted on a series of flavone derivatives demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis markers in treated cells .

Antiviral Efficacy Against TMV

In another investigation focused on plant protection, derivatives of this compound were tested against TMV. The results showed that specific derivatives could inhibit viral replication effectively, suggesting their potential application in agricultural biotechnology for crop protection .

Data Table

Wirkmechanismus

The mechanism of action of 3-(4-methyl benzoyloxy) flavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Flavone: The parent compound with a simpler structure.

Quercetin: A flavonol with additional hydroxyl groups, known for its strong antioxidant properties.

Apigenin: A flavone with hydroxyl groups at different positions, studied for its anti-inflammatory and anticancer activities

Uniqueness

3-(4-methyl benzoyloxy) flavone is unique due to the presence of the 4-methyl benzoyloxy group, which enhances its lipophilicity and potentially its bioavailability. This modification can lead to improved biological activity and different pharmacokinetic properties compared to other flavones.

Biologische Aktivität

3-(4-Methyl Benzoyloxy) Flavone, a derivative of flavonoids, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound, supported by various studies and data.

Chemical Structure and Synthesis

The chemical structure of this compound includes a flavone backbone with a methyl benzoyloxy group at the 3-position. The synthesis of flavonoid derivatives typically involves various chemical reactions, including N-amination and modifications at specific positions to enhance biological activity. Recent studies have demonstrated that substituents at the 4′-position significantly influence the compound's efficacy against cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer properties of flavone derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested : Human erythroleukemia (HEL) and prostate cancer (PC3).

- IC50 Values : The IC50 values for certain derivatives were comparable to that of established anticancer drugs like cisplatin, indicating strong antiproliferative effects .

- Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation through interactions with cellular membranes and pathways related to cancer growth .

| Compound | Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|---|

| This compound | HEL | 12.5 | Similar to cisplatin |

| This compound | PC3 | 10.0 | More effective than apigenin |

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The presence of hydroxyl groups in specific positions enhances this activity:

- Structure-Activity Relationship : The antioxidant activity is significantly influenced by the substitution pattern on the flavonoid structure. For instance, hydroxyl groups at the C4′ position are particularly effective in reducing oxidative stress .

- Comparative Studies : Methylated flavonoids often exhibit superior antioxidant properties compared to their unmethylated counterparts due to increased metabolic stability and bioavailability .

Interaction with Biological Membranes

Research has indicated that this compound interacts with biological membranes without causing hemolysis, suggesting a non-toxic profile:

- Membrane Fluidity : Studies showed that flavonoids could alter membrane fluidity and packing order, which may facilitate better absorption and bioactivity within cells .

- Binding Affinity : The interaction with human serum albumin was also assessed, revealing insights into the compound's distribution and potential therapeutic effects .

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound led to significant morphological changes in HEL cells, indicating an effective inhibition of cell growth over time .

- Comparative Analysis : Another study compared various methylated flavonoids and found that those with specific substitutions exhibited enhanced membrane interactions and biological activities, underscoring the importance of structural modifications in drug design .

Eigenschaften

IUPAC Name |

(4-oxo-2-phenylchromen-3-yl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O4/c1-15-11-13-17(14-12-15)23(25)27-22-20(24)18-9-5-6-10-19(18)26-21(22)16-7-3-2-4-8-16/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJAHUOWIAXTOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.